Cas no 2825003-91-4 (sodium (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate)
sodium (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate Chemical and Physical Properties
Names and Identifiers
-
- 2825003-91-4
- EN300-37432039
- sodium (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate
-
- Inchi: 1S/C11H21NO4S.Na/c1-11(2,3)16-10(13)12-8-6-4-5-7-9(8)17(14)15;/h8-9H,4-7H2,1-3H3,(H,12,13)(H,14,15);/q;+1/p-1/t8-,9+;/m0./s1
- InChI Key: FBMSFKQJWAEWLG-OULXEKPRSA-M
- SMILES: S([C@@H]1CCCC[C@@H]1NC(=O)OC(C)(C)C)(=O)[O-].[Na+]
Computed Properties
- Exact Mass: 285.10107357g/mol
- Monoisotopic Mass: 285.10107357g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 306
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 97.7Ų
sodium (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37432039-0.05g |
sodium (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate |
2825003-91-4 | 95.0% | 0.05g |
$229.0 | 2025-03-16 | |
| Enamine | EN300-37432039-0.1g |
sodium (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate |
2825003-91-4 | 95.0% | 0.1g |
$342.0 | 2025-03-16 | |
| Enamine | EN300-37432039-0.25g |
sodium (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate |
2825003-91-4 | 95.0% | 0.25g |
$487.0 | 2025-03-16 | |
| Enamine | EN300-37432039-0.5g |
sodium (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate |
2825003-91-4 | 95.0% | 0.5g |
$768.0 | 2025-03-16 | |
| Enamine | EN300-37432039-1.0g |
sodium (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate |
2825003-91-4 | 95.0% | 1.0g |
$986.0 | 2025-03-16 | |
| Enamine | EN300-37432039-2.5g |
sodium (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate |
2825003-91-4 | 95.0% | 2.5g |
$1931.0 | 2025-03-16 | |
| Enamine | EN300-37432039-5.0g |
sodium (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate |
2825003-91-4 | 95.0% | 5.0g |
$2858.0 | 2025-03-16 | |
| Enamine | EN300-37432039-10.0g |
sodium (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate |
2825003-91-4 | 95.0% | 10.0g |
$4236.0 | 2025-03-16 | |
| Aaron | AR028U0D-50mg |
sodium(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate |
2825003-91-4 | 95% | 50mg |
$340.00 | 2025-02-17 | |
| Aaron | AR028U0D-100mg |
sodium(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate |
2825003-91-4 | 95% | 100mg |
$496.00 | 2025-02-17 |
sodium (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate Related Literature
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on sodium (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate
Introduction to Sodium (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate (CAS No. 2825003-91-4)
Sodium (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2825003-91-4, is a derivative of cyclohexane-1-sulfinate and features an amine group protected by a tert-butoxy carbonyl (Boc) group. The unique stereochemistry of the compound, specifically the (1R,2S) configuration, makes it a valuable intermediate in the synthesis of chiral drugs and other fine chemicals.
The structural integrity of Sodium (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate is characterized by its sulfinate functional group, which is known for its stability and reactivity in various organic transformations. This property has made it a preferred choice for researchers looking to develop new methodologies for constructing complex molecular architectures. The presence of the Boc-protected amine also ensures that the compound remains stable under a wide range of conditions, making it suitable for long-term storage and transportation.
In recent years, there has been a growing interest in the use of sulfinate derivatives as building blocks in drug design. These compounds have shown promise in the development of novel therapeutics due to their ability to interact with biological targets in a highly specific manner. Sodium (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate, with its well-defined stereochemistry and functional groups, has been explored in several cutting-edge research projects aimed at addressing unmet medical needs.
One of the most notable applications of this compound is in the synthesis of enantiomerically pure drugs. The stereochemistry of Sodium (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate plays a crucial role in determining the biological activity of the final product. Researchers have leveraged this property to develop drugs that exhibit high selectivity and efficacy while minimizing side effects. This approach aligns with the broader trend in pharmaceutical development towards creating more targeted and personalized therapies.
The Boc protection on the amine group also provides an additional layer of control over the synthetic process. This protection allows for selective deprotection under mild conditions, enabling chemists to introduce other functional groups or modify existing ones without affecting the integrity of the sulfinate moiety. This flexibility has been instrumental in streamlining synthetic routes and improving yields in multi-step syntheses.
Recent studies have highlighted the potential of Sodium (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate as a key intermediate in the development of protease inhibitors. Proteases are enzymes that play a critical role in various biological processes, including inflammation and cell signaling. By inhibiting specific proteases, researchers aim to develop treatments for diseases such as cancer, HIV/AIDS, and autoimmune disorders. The sulfinate derivative has been shown to exhibit potent inhibitory activity against certain proteases due to its ability to form stable complexes with these enzymes.
The compound's stability under various conditions also makes it an attractive candidate for industrial applications. Manufacturers value compounds that can withstand harsh processing conditions without degrading, as this reduces waste and improves overall efficiency. Sodium (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate has demonstrated this stability in both laboratory-scale reactions and large-scale production runs, making it a reliable choice for industrial chemists.
In addition to its pharmaceutical applications, this compound has shown promise in materials science research. The unique structural features of Sodium (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate have been exploited to develop novel polymers and coatings with enhanced properties such as biodegradability and mechanical strength. These materials are being explored for use in environmentally friendly packaging solutions and high-performance industrial applications.
The synthesis of Sodium (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate involves several carefully controlled steps to ensure high yield and purity. The process typically begins with the reaction of cyclohexanone with sulfur trioxide to form cyclohexane-1-sulfonic acid. This intermediate is then converted into its corresponding sulfinate salt before being treated with an amine source under controlled conditions. The final step involves protecting the amine group with a Boc group using di-tert-butyl dicarbonate (Boc₂O). Each step requires precise control over reaction conditions such as temperature, pressure, and pH to ensure optimal results.
The purity of Sodium (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate is critical for its intended applications. Impurities can significantly affect the biological activity and stability of downstream products derived from this compound. Therefore, rigorous purification techniques such as recrystallization or column chromatography are employed to isolate high-purity material. Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are used to confirm the identity and purity of the final product.
In conclusion, Sodium (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate is a versatile chemical compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features make it an invaluable intermediate for synthesizing chiral drugs and other fine chemicals. The growing body of research on this compound underscores its importance in advancing drug discovery efforts aimed at addressing complex diseases.
2825003-91-4 (sodium (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)